molecular formula C7H3Cl2IO2 B567438 2,6-Dichloro-4-iodobenzoic acid CAS No. 1258298-01-9

2,6-Dichloro-4-iodobenzoic acid

Cat. No.: B567438
CAS No.: 1258298-01-9
M. Wt: 316.903
InChI Key: XXOKETZHRNJXMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-iodobenzoic acid typically involves the iodination of 2,6-dichlorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2,6-Dichloro-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    4-Iodobenzoic acid: Lacks the chlorine atoms, which can affect its chemical reactivity and biological activity.

    2,4-Dichlorobenzoic acid: Has chlorine atoms at different positions, leading to different chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens can enhance its effectiveness in various chemical reactions and biological interactions .

Properties

IUPAC Name

2,6-dichloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOKETZHRNJXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2,6-dichloro-4-iodobenzoate (46 g, 0.14 mol) was dissolved in pyridine (1380 mL) and water (230 mL). Lithium iodide (37.2 g, 0.28 mol) was added in one portion. The resulting mixture was heated at 130° C. for 30 hours. The reaction was concentrated under reduced pressure. The residue was dissolved in 2N HCl (500 mL) and extracted with ethyl acetate (3×1 L). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure. The residue was dissolved in N-methyl morpholine (5 mL) and concentrated again. The residue was diluted with 2N HCl (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to give 2,6-dichloro-4-iodobenzoic acid (39 g, yield: 88%). 1H NMR (DMSO-d6, 400 MHz) δ 14.26 (brs, 1H), 7.99 (s, 2H).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1380 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three

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